2-Amino-6-((2-(4-fluorophenyl)-2-oxoethyl)thio)-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile
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Description
2-Amino-6-((2-(4-fluorophenyl)-2-oxoethyl)thio)-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile is a useful research compound. Its molecular formula is C21H13FN4O2S and its molecular weight is 404.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
Research has shown the synthesis of novel compounds and derivatives related to 2-Amino-6-((2-(4-fluorophenyl)-2-oxoethyl)thio)-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile using various techniques. For instance, Schiff bases and pyrazole-4-carboxaldehyde derivatives have been synthesized using Gewald synthesis and Vilsmeier-Haack reaction, demonstrating the versatility of synthesis methods for creating compounds with potential antimicrobial activity (Puthran et al., 2019). Additionally, the synthesis of thieno[2,3-b]pyridines through intramolecular cyclization of 3-cyano-2-(organylmethylthio)pyridines highlights the utility of these compounds in generating new chemical entities (Alinaghizadeh et al., 2015).
Antimicrobial Activity
Studies have explored the antimicrobial potential of pyridine derivatives. For example, 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines have been assessed for their biological activity against different types of Gram-stained bacteria, indicating that the antibacterial activity of these pyridines depends on their structure and affects the lipopolysaccharide (LPS) of bacteria (Koszelewski et al., 2021).
Corrosion Inhibition
Some derivatives of this compound have been investigated for their corrosion inhibition properties, demonstrating significant protection efficiency for mild steel in acidic environments. This research suggests that these compounds act as mixed-type inhibitors and offer a promising approach to corrosion protection (Sudheer & Quraishi, 2014).
Structural Analysis
Crystal structure determination through X-ray diffraction has been conducted for related compounds, providing insights into their molecular geometry and potential interactions. Such analyses are crucial for understanding the physicochemical properties and reactivity of these compounds (Ganapathy et al., 2015).
Properties
IUPAC Name |
2-amino-6-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13FN4O2S/c22-14-5-1-12(2-6-14)18(28)11-29-21-17(10-24)19(16(9-23)20(25)26-21)13-3-7-15(27)8-4-13/h1-8,27H,11H2,(H2,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUTUIDARDHYNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=NC(=C2C#N)SCC(=O)C3=CC=C(C=C3)F)N)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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